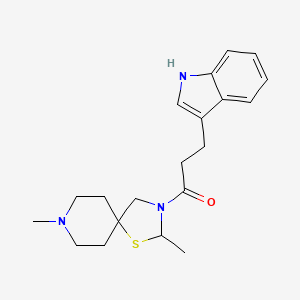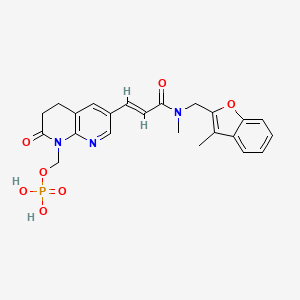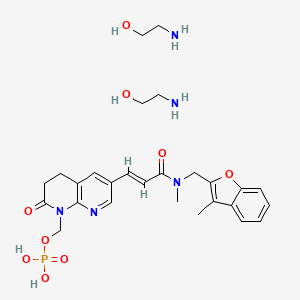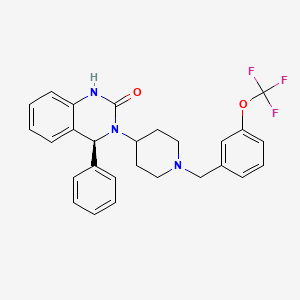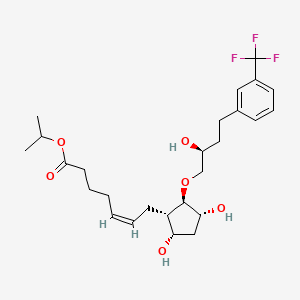
5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AL-16049 is an FP-Class prostaglandin analog which may be useful in the treatment of glaucoma and ocular hypertension.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Das et al. (1988) explored the synthesis of structurally related compounds to 5-heptenoic acid, highlighting their application as selective thromboxane antagonists. These compounds demonstrated potential in inhibiting bronchoconstriction induced by arachidonic acid in guinea pigs, suggesting relevance in pulmonary research and applications (Das, Vu, Harris, & Ogletree, 1988).
Radioiododestannylation in Synthesis
In 1991, Mais et al. conducted research on the convenient synthesis of a high-affinity thromboxane A2/prostaglandin H2 receptor antagonist. This study utilized radioiodination techniques, potentially contributing to the development of advanced imaging and diagnostic tools (Mais, Halushka, Naka, Morinelli, Oatis, & Hamanaka, 1991).
Application in Antitumor Agent Synthesis
Chakraborty and Das (2000) discussed the stereoselective synthesis of an isomer of 5-heptenoic acid, relevant to the synthesis of cryptophycins - a class of potent antitumor agents. This research contributes to understanding the structure-activity relationship in antitumor drug development (Chakraborty & Das, 2000).
Cholesterol Biosynthesis Inhibition
Studies by Chan et al. (1993) and Hoffman et al. (1985) investigated compounds structurally related to 5-heptenoic acid as potent inhibitors of HMG-CoA reductase. These findings are significant in cholesterol management and the development of cardiovascular disease treatments (Chan, Bailey, Hartley, Hayman, Hutson, Inglis, Jones, Keeling, Kirk, & Lamont, 1993); (Hoffman, Alberts, Cragoe, Deana, Evans, Gilfillan, Gould, Huff, Novello, & Prugh, 1985).
Potential in Thromboxane A2 Receptor Antagonism
Research by Brewster, Caulkett, and Jessup (1987) focused on a specific derivative, highlighting its role as a specific, competitive thromboxane A2 receptor antagonist. This is crucial for understanding platelet, vascular, and pulmonary receptor functions (Brewster, Caulkett, & Jessup, 1987).
Applications in Docking Studies
Jaggavarapu, Muvvala, Reddy.G, and Cheedarala (2020) demonstrated the use of a derivative in docking studies, particularly in examining its anti-glaucoma properties. This signifies the compound's potential in ophthalmic pharmaceutical research (Jaggavarapu, Muvvala, Reddy.G, & Cheedarala, 2020).
properties
CAS RN |
228729-65-5 |
|---|---|
Product Name |
5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)- |
Molecular Formula |
C26H37F3O6 |
Molecular Weight |
502.57 |
IUPAC Name |
5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)- |
InChI |
1S/C26H37F3O6/c1-17(2)35-24(33)11-6-4-3-5-10-21-22(31)15-23(32)25(21)34-16-20(30)13-12-18-8-7-9-19(14-18)26(27,28)29/h3,5,7-9,14,17,20-23,25,30-32H,4,6,10-13,15-16H2,1-2H3/b5-3-/t20-,21-,22-,23+,25+/m0/s1 |
InChI Key |
FACHBSUUXPJAEC-ICJQVQNVSA-N |
SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1OC[C@H](CCc2cccc(c2)C(F)(F)F)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AL-16049, AL16049, AL 16049 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



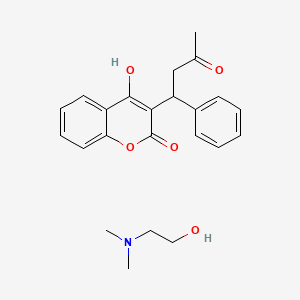
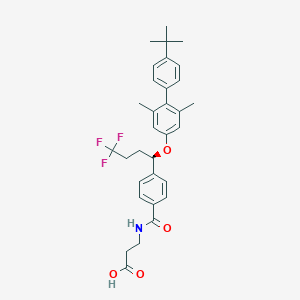
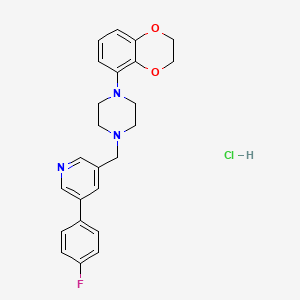
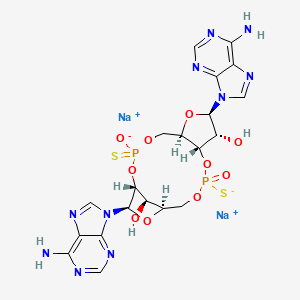
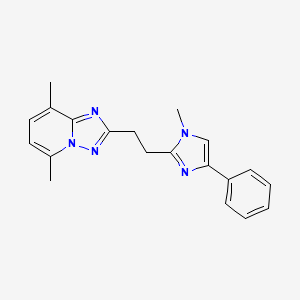

![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)
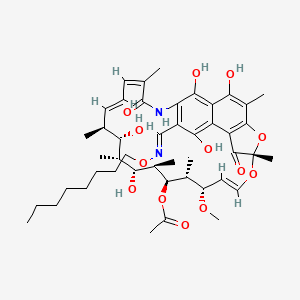
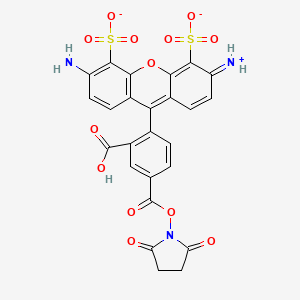
![N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B605205.png)
